molecular formula C6H6N4O2S2 B12607507 N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide CAS No. 899218-24-7

N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide

Katalognummer: B12607507
CAS-Nummer: 899218-24-7
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: FRXCWLIWZCKFAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide is a heterocyclic compound that features both a triazole and a thiophene ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile scaffold for the development of new molecules with diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide typically involves multi-step proceduresSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial, antifungal, or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

  • N-(4H-1,2,4-Triazol-4-yl)thiophene-2-carboxamide
  • N-(4H-1,2,4-Triazol-4-yl)octanamide
  • 5-(4H-1,2,4-Triazol-4-yl)thiazole derivatives

Comparison: N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide is unique due to the presence of both the triazole and thiophene rings, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the sulfonamide group can enhance its solubility and stability, making it more suitable for certain applications .

Eigenschaften

CAS-Nummer

899218-24-7

Molekularformel

C6H6N4O2S2

Molekulargewicht

230.3 g/mol

IUPAC-Name

N-(1,2,4-triazol-4-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C6H6N4O2S2/c11-14(12,6-2-1-3-13-6)9-10-4-7-8-5-10/h1-5,9H

InChI-Schlüssel

FRXCWLIWZCKFAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)S(=O)(=O)NN2C=NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.